Aurantio-obtusin is classified as an anthraquinone monomer, a type of polyphenolic compound known for its various biological activities. It is primarily sourced from the seeds of Cassia obtusifolia, which has been documented in traditional Chinese medicine for its laxative properties and ability to lower lipid levels and blood pressure. The Chinese Pharmacopeia recognizes aurantio-obtusin as a quality marker for assessing the pharmaceutical value of Cassia obtusifolia .
The biosynthesis of aurantio-obtusin involves complex biochemical pathways. Research indicates that it is synthesized through the isochorismate and mevalonate/methylerythritol phosphate pathways. Key enzymes identified in this process include:
These enzymes catalyze critical steps in the anthraquinone biosynthetic pathway, with specific gene expression patterns observed in seed tissues compared to other plant organs . The identification of seed-specific cytochrome P450s and methyltransferases further supports the understanding of aurantio-obtusin biosynthesis.
Aurantio-obtusin possesses a distinctive molecular structure characterized by a rigid anthracene ring system with two ketone groups located at the 9th and 10th positions. This structure facilitates its ability to absorb light at specific wavelengths, contributing to its various biological activities . The molecular formula for aurantio-obtusin is , and its systematic name is 1,8-dihydroxy-3-methylanthraquinone.
Aurantio-obtusin participates in various chemical reactions, particularly those involving redox processes due to its quinone functional groups. It has shown significant inhibitory effects on pro-inflammatory cytokines such as interleukin 6 and tumor necrosis factor-alpha in vitro, suggesting potential applications in anti-inflammatory therapies . Additionally, it has been reported to induce ferroptosis in liver cancer cells by downregulating fatty acid synthesis pathways, highlighting its role in metabolic regulation .
The mechanism of action for aurantio-obtusin is multifaceted. It has been shown to inhibit key signaling pathways involved in inflammation and lipogenesis. Specifically, aurantio-obtusin:
These actions contribute to its therapeutic effects against non-alcoholic fatty liver disease and obesity by promoting lipid oxidation while inhibiting lipid accumulation .
Aurantio-obtusin exhibits several notable physical and chemical properties:
These properties make aurantio-obtusin a candidate for various pharmaceutical formulations .
Aurantio-obtusin has several promising scientific applications:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: